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Compound of Interest

Compound Name: Diphenyltin oxide

Cat. No.: B1583341 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diphenyltin(IV) compounds, a class of organotin derivatives, have garnered significant interest

in the field of medicinal chemistry due to their potent cytotoxic activities against a variety of

cancer cell lines.[1] These compounds often exhibit greater efficacy than traditional platinum-

based chemotherapeutic agents like cisplatin.[2][3] The cytotoxic mechanism of diphenyltin(IV)

derivatives is frequently linked to the induction of apoptosis, or programmed cell death, through

various cellular mechanisms, including the intrinsic mitochondrial pathway and cell cycle arrest.

[2][3] The organic ligands attached to the diphenyltin(IV) moiety play a crucial role in

modulating the compound's stability, lipophilicity, and ultimately, its cytotoxic potency and

selectivity.[4] This document provides a summary of the cytotoxic activity of various

diphenyltin oxide derivatives, detailed protocols for key experimental assays, and visual

representations of experimental workflows and relevant signaling pathways.

Data Presentation: Cytotoxic Activity of Diphenyltin(IV)
Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

various diphenyltin(IV) derivatives against several human cancer cell lines. This data allows for

a comparative analysis of their cytotoxic potential.
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Compound Cell Line IC50 (µM) Reference

Diphenyltin(IV)

diallyldithiocarbamate

(Compound 1)

HT-29 (Colon) 2.36 [5]

[SnPh2(3-MPA)2] (5) K562 (Leukemia) >10 [6]

[SnPh2(DMFU)2] (7) K562 (Leukemia) 0.28 +/- 0.01 [6]

[SnPh2(BZDO)2] (8) K562 (Leukemia) 0.23 +/- 0.01 [6]

Diphenyltin(IV)

diisopropyldithiocarba

mate (ODTC 1)

CCL-119 (T-ALL) 0.18 - 3.10 (Range) [3]

Ph2Sn(N-ethyl-N-

benzyldithiocarbamate

)

A549 (Lung) Lower than Cisplatin [2]

[(C6H5)2Sn(L)2] (N-

methyl-N-

hydroxyethyldithiocarb

amate)

Caco-2 (Colon) Moderate Activity [7]

[(C6H5)2Sn(L)2] (N-

methyl-N-

hydroxyethyldithiocarb

amate)

PC-3 (Prostate) Moderate Activity [7]

Diphenyltin(IV) di-2-

nitrobenzoate
Various Not Specified [8]

Diphenyltin(IV)

derivatives of 2-

quinolone ligands

Various Not Specified [9]
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This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell

viability.

Materials:

Diphenyltin oxide derivative stock solution (in DMSO)

Complete cell culture medium (e.g., DMEM, RPMI-1640)

Phosphate-Buffered Saline (PBS)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well

in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere

with 5% CO2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the diphenyltin oxide derivative in

complete medium. Remove the old medium from the wells and add 100 µL of the diluted

compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[5]

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well

and incubate for an additional 4 hours.[5]

Formazan Solubilization: Carefully remove the medium containing MTT and add 150-180 µL

of DMSO to each well to dissolve the formazan crystals.[5]
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be

determined by plotting cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Assay for
Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Annexin V-FITC Apoptosis Detection Kit

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Treatment: Seed cells in 6-well plates and treat with the diphenyltin oxide derivative at

its IC50 concentration for a predetermined time (e.g., 24 hours).

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-

FITC and Propidium Iodide to the cell suspension according to the manufacturer's

instructions.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-

negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late

apoptosis or necrosis.[10]
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Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Treatment: Treat cells with the diphenyltin oxide derivative as described for the

apoptosis assay.

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding

them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C

overnight.

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend

the cell pellet in PI staining solution.

Incubation: Incubate for 30 minutes in the dark at room temperature.

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The

data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
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Caption: Experimental workflow for evaluating the cytotoxic activity of diphenyltin oxide
derivatives.
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Caption: Simplified intrinsic apoptosis pathway induced by diphenyltin oxide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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